Sodium dideuterium phosphate
Description
Significance of Deuterium (B1214612) Isotope Substitution in Phosphate (B84403) Chemistry
The substitution of hydrogen with deuterium in phosphate compounds significantly alters their properties due to the kinetic isotope effect (KIE). princeton.edurutgers.edu Deuterium forms a stronger bond with other atoms compared to hydrogen, which can lead to different reaction rates and equilibrium constants. rutgers.eduacs.org This effect is particularly pronounced in reactions involving the transfer of a proton or a hydrogen atom, a common step in many phosphate-related biochemical processes. rutgers.edunih.gov Studying these changes provides deep insights into reaction mechanisms and the nature of transition states in phosphoryl transfer reactions. rutgers.edunih.govpnas.org
Overview of Deuterated Phosphate Compounds within Material Science and Chemical Synthesis Contexts
In material science, deuteration of phosphate-containing materials can profoundly influence their physical properties. rsc.org For instance, in ferroelectric materials like potassium dihydrogen phosphate (KDP), deuteration to form potassium dideuterium phosphate (DKDP) significantly raises the Curie temperature, which is the temperature at which the material transitions from a ferroelectric to a paraelectric state. rsc.orgmdpi.com This phenomenon is attributed to the geometric isotope effects on the hydrogen bonds within the crystal lattice. rsc.org In chemical synthesis, deuterated phosphates serve as valuable building blocks for creating more complex isotopically labeled molecules. clearsynth.comtandfonline.com These labeled compounds are instrumental in tracing reaction pathways and elucidating biosynthetic routes. princeton.eduucsb.edu
Role of Sodium Dideuterium Phosphate in Contemporary Research Endeavors
This compound (NaD₂PO₄) is a key reagent in various research applications. smolecule.com It is widely used in nuclear magnetic resonance (NMR) spectroscopy, often as a component of deuterated buffer solutions to reduce background signals from solvent protons, thereby enhancing spectral clarity. clearsynth.comsmolecule.comlookchem.com Its isotopic purity also makes it an excellent internal standard for mass spectrometry, improving the accuracy of quantitative analyses. thalesnano.com Furthermore, it serves as a precursor in the synthesis of other deuterated materials and is used in studies tracking metabolic pathways and investigating enzyme kinetics. smolecule.comlookchem.com
Properties
IUPAC Name |
sodium;dideuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-ZSJDYOACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])O[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Enrichment of Sodium Dideuterium Phosphate
Direct Synthesis Routes for NaD₂PO₄
Direct synthesis of sodium dideuterium phosphate (B84403) is most commonly achieved through isotopic exchange, leveraging the lability of the P-OH protons.
The most straightforward and widely used method for preparing NaD₂PO₄ involves the direct deuteration of its non-deuterated precursor, sodium dihydrogen phosphate (NaH₂PO₄). researchgate.net This process is based on the principle of hydrogen-deuterium exchange, which occurs when the precursor is dissolved in a deuterium-rich solvent. The exchangeable acidic protons on the dihydrogen phosphate anion (H₂PO₄⁻) are replaced by deuterium (B1214612) ions from the solvent.
The fundamental reaction can be represented as: NaH₂PO₄ + 2D₂O ⇌ NaD₂PO₄ + 2HDO
This is an equilibrium process. To drive the reaction toward the formation of the deuterated product, a large molar excess of the deuterating agent is typically used. The process involves dissolving anhydrous or hydrated sodium dihydrogen phosphate in high-purity deuterium oxide (D₂O) and allowing the exchange to reach equilibrium. pnas.org
The rate and extent of deuterium incorporation are governed by several kinetic and thermodynamic factors. The hydrogen-deuterium exchange is a pH-dependent (or pD-dependent) process. mdpi.com The exchange kinetics can be influenced by temperature and the presence of catalysts. For instance, studies on H/D exchange reactions in phosphate-buffered D₂O have shown that the reaction rates are sensitive to pD and temperature. mit.edu
A study on the intramolecular electron transfer in Pseudomonas aeruginosa azurin (B1173135) noted a thermodynamic deuterium isotope effect, with the reduction potential of the copper center being 10 mV more positive in D₂O than in H₂O. pnas.org This highlights that the solvent environment can impact the thermodynamic properties of solutes. The thermal expansion of protein structures has also been observed to differ slightly between H₂O and D₂O, which could analogously affect the solvation and structure of phosphate ions during the exchange process. pnas.org
Table 1: Factors Influencing Deuterium Exchange Kinetics
| Factor | Effect on Exchange Rate | Rationale |
|---|---|---|
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the exchange reaction to overcome the energy barrier. |
| pD (pH) | The rate is dependent on the pD of the solution. | The exchange process is subject to acid-base catalysis, making the concentration of D₃O⁺ and OD⁻ critical. mdpi.com |
| Concentration of D₂O | Higher concentration/isotopic purity of D₂O drives the equilibrium toward the product. | Based on Le Chatelier's principle, increasing the reactant (D₂O) concentration shifts the equilibrium to favor the formation of NaD₂PO₄. |
Techniques for Achieving High Isotopic Purity (98 atom % D and above)
For many applications, especially in NMR, achieving a high degree of isotopic enrichment (≥98 atom % D) is essential to minimize interfering signals from residual protons.
Deuterium oxide (heavy water, D₂O) is the universal medium and reagent for the synthesis of NaD₂PO₄ via isotopic exchange. snnu.edu.cnacs.org The isotopic purity of the final product is directly dependent on the isotopic purity of the D₂O used. Commercially available D₂O with high isotopic enrichment (e.g., 99.9 atom % D) is therefore the required starting material for synthesizing high-purity NaD₂PO₄. wisc.edu The exchange reaction is performed by dissolving the sodium dihydrogen phosphate precursor directly in D₂O. researchgate.net
To achieve isotopic purity levels of 98% and above, a single exchange step is often insufficient due to the equilibrium nature of the reaction. A multi-stage or iterative approach is employed to drive the deuteration to completion. This typically involves the following steps:
Initial Deuteration: Dissolving the NaH₂PO₄ precursor in high-purity D₂O.
Lyophilization: Removing the solvent (now a mixture of D₂O, HDO, and H₂O) by freeze-drying. This process sublimes the water, leaving behind the partially deuterated sodium phosphate salt.
Repeated Cycles: Redissolving the resulting solid in a fresh batch of high-purity D₂O and repeating the lyophilization process.
Each cycle further enriches the product with deuterium by replacing more of the residual protons. This process is repeated until the desired level of isotopic enrichment is reached. pnas.org Following the exchange, purification steps may be necessary to remove any non-phosphate impurities. For related deuterated compounds like nucleotides, purification methods such as boronate affinity chromatography or ion-exchange chromatography are used. oup.com For a simple salt like NaD₂PO₄, ensuring the purity of the starting NaH₂PO₄ and using high-purity D₂O generally suffices, with the multi-stage lyophilization process being the key to high isotopic enrichment. cerilliant.com
Preparation of Deuterated Sodium Phosphate Buffers and Solutions
Deuterated sodium phosphate buffers are essential for biochemical and structural biology studies, such as NMR or hydrogen-deuterium exchange experiments, where a stable pD must be maintained without introducing proton signals from the buffer itself. uthscsa.edunih.gov
The preparation is analogous to making a standard aqueous phosphate buffer but requires the use of deuterated components and D₂O as the solvent. researchgate.net A buffer is created by mixing a solution of the acidic component (NaD₂PO₄) with a solution of the basic component (disodium deuterium phosphate, Na₂DPO₄). The target pD is achieved by adjusting the ratio of the acidic and basic forms.
The procedure typically involves:
Preparing stock solutions of NaD₂PO₄ and Na₂DPO₄ by dissolving the highly deuterated salts in D₂O.
Mixing the two stock solutions in a calculated ratio to approximate the desired pD.
Measuring the pD using a standard pH meter, keeping in mind the correction factor (pD ≈ pH meter reading + 0.4). researchgate.net
Fine-tuning the pD by adding small volumes of a strong deuterated acid (e.g., DCl in D₂O) or a strong deuterated base (e.g., NaOD in D₂O). researchgate.net
Table 2: Example Recipe for a 0.1 M Deuterated Sodium Phosphate Buffer (pD 7.2) This is an illustrative example; exact weights depend on the hydration state and purity of the salts.
| Component | Formula | Required Amount for 20 mL |
|---|---|---|
| Disodium (B8443419) Hydrogen Phosphate (deuterated) | Na₂DPO₄ | 0.2045 g |
| Sodium Dihydrogen Phosphate (deuterated) | NaD₂PO₄ | 0.0672 g |
| Solvent | D₂O | to 20.00 mL |
Source: Adapted from experimental procedures requiring deuterated phosphate buffers. rsc.org
Spectroscopic Characterization and Structural Elucidation of Sodium Dideuterium Phosphate
Vibrational Spectroscopy for Deuterium-Specific Analysis
Vibrational spectroscopy is highly sensitive to isotopic substitution. The doubling of the mass of hydrogen to deuterium (B1214612) leads to substantial shifts in the vibrational frequencies of bonds involving this atom, providing a clear window into the local environment of the deuteron (B1233211).
Raman spectroscopy is an effective technique for probing the low-frequency phonon modes (lattice vibrations) and the internal vibrational modes of the D₂PO₄⁻ anion. In the crystalline state, the vibrations of the D₂PO₄⁻ units are coupled to the lattice, and their analysis provides insight into the crystal's structure and symmetry.
The internal vibrations of the D₂PO₄⁻ anion are of primary interest. Based on studies of similar deuterated phosphate (B84403) crystals like DKDP (potassium dideuterium phosphate), the Raman bands corresponding to the internal modes of the D₂PO₄⁻ group can be assigned. nih.gov The replacement of the P-O-H group with the P-O-D group significantly alters the vibrational landscape. The heavy deuterium atom leads to a downshift in the frequencies of associated stretching and bending modes compared to the protonated analogue. researchgate.net
Research comparing the spectra of aqueous KH₂PO₄ and solid NaD₂PO₄ crystals has allowed for the assignment of the four fundamental internal vibration modes of the D₂PO₄⁻ anion. nih.gov These modes are a result of the stretching and bending motions within the phosphate tetrahedron.
A study of polarized Raman spectra on single crystals of NaD₂PO₄·2D₂O has provided detailed information on phonon frequencies and their dispersion. researchgate.net The spectra are consistent with the presence of strong, acidic hydrogen bonds, which are central to the properties of these materials. researchgate.net
Interactive Table 1: Assigned Internal Vibrational Modes of the D₂PO₄⁻ Anion in a DKDP Crystal, with Comparison to NaD₂PO₄
| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |
| ν₁ | Symmetric P-(OD)₂ stretch | 881 |
| ν₂ | PO₂ symmetric bend | 357 |
| ν₃ | Asymmetric PO₂ stretch | 514 / 541 |
| ν₄ | Asymmetric PO₂ bend | 965 |
| Data derived from analysis of DKDP crystals with comparative assignment to NaD₂(PO₄)₂. nih.gov |
Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is thus an excellent method for directly observing the vibrations of the O-D group. The substitution of hydrogen with deuterium has a pronounced effect on the IR spectrum.
The most significant change occurs in the high-frequency stretching region. The O-H stretching vibration, typically found in the 2500–3300 cm⁻¹ range for strongly hydrogen-bonded systems, is replaced by the O-D stretching (νOD) vibration at a much lower frequency. Theoretically, this shift can be approximated by the square root of the ratio of the reduced masses, which is approximately 1/√2 (≈ 0.71). This isotopic shift moves the strong stretching absorption to a region with fewer overlapping peaks, facilitating a more detailed analysis.
Similarly, the in-plane (δOD) and out-of-plane (γOD) bending or deformation modes of the P-O-D group are also shifted to lower frequencies compared to their P-O-H counterparts. For instance, studies on deuterated metal dihydrogen phosphate dihydrates show that deuteration shifts water librational modes and P-O-H bending modes to different spectral regions, allowing for less ambiguous assignments of the complex vibrational bands. researchgate.net Analysis of isotopically isolated O-D groups in partially deuterated samples is a powerful technique to deduce the strength of individual hydrogen bonds based on their corresponding stretching frequencies. researchgate.net
The systematic shift of vibrational bands upon deuteration allows for a quantitative correlation between the spectra and the deuterium content. In studies of compounds with varying levels of deuteration, the relative intensities of the O-H and O-D vibrational bands can be used to monitor the extent of isotopic substitution. huji.ac.il
Furthermore, the precise frequencies and shapes of the O-D stretching bands provide detailed information about the hydrogen (or in this case, deuterium) bonding network. A stronger O-D···O bond results in a greater downshift of the νOD frequency and often leads to band broadening. Therefore, by analyzing the νOD region in the IR spectrum of NaD₂PO₄, it is possible to characterize the strength and geometry of the deuterium bonds within the crystal structure. This is crucial as the hydrogen-bonding network governs many of the material's properties. The replacement of hydrogen with deuterium can slightly alter the equilibrium bond lengths and angles within the hydrogen bond network, which is reflected in the vibrational spectra. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Phosphate Systems
NMR spectroscopy is a powerful technique for obtaining atom-specific information about chemical structure, dynamics, and environment. For sodium dideuterium phosphate, ³¹P and ²H (deuterium) NMR are particularly insightful.
³¹P NMR is a highly sensitive method for studying phosphorus-containing compounds, as ³¹P is a 100% abundant, spin-1/2 nucleus. mdpi.com The chemical shift of the phosphorus nucleus is exquisitely sensitive to its local electronic environment. When hydrogen atoms on the phosphate group are substituted with deuterium, a change in the ³¹P chemical shift, known as a deuterium isotope effect or isotope shift (Δδ), is observed.
This effect arises from the subtle changes in the vibrational averaging of the molecular geometry and electronic shielding around the phosphorus nucleus upon isotopic substitution. rsc.orgtandfonline.com Typically, substitution with a heavier isotope like deuterium causes an upfield (more shielded, lower ppm) shift. However, in systems with strong hydrogen bonding, a downfield (less shielded, higher ppm) shift can occur. This anomalous downfield shift has been reported for glucose-6-phosphate when the acidic phosphate protons are replaced by deuterium, a situation analogous to NaD₂PO₄. tandfonline.com This phenomenon is attributed to changes in the equilibrium of the hydrogen-bonding system upon deuteration. tandfonline.com
The magnitude of the two-bond isotope shift (²Δ³¹P(D)) provides valuable information about the P-O-D bond and the associated hydrogen-bonding network.
Interactive Table 2: Examples of Deuterium Isotope Effects on ³¹P NMR Chemical Shifts in Phosphate Systems
| Compound/System | Deuterium Substitution Location | Isotope Shift (Δδ) per D | Observation | Reference |
| Glucose-6-Phosphate | Acidic P-OH to P-OD | -0.12 ppm | Downfield Shift | tandfonline.com |
| Dialkyl Benzylphosphonate | Benzyl C-H to C-D | -0.041 to -0.043 ppm | Downfield Shift | tandfonline.com |
| (CH₃O)₂P(O)H | P-H to P-D | +0.33 ppm | Upfield Shift | tandfonline.com |
| A negative sign indicates a downfield shift, while a positive sign indicates an upfield shift. |
While ¹H NMR is a cornerstone of structural chemistry, ²H (deuterium) NMR can also provide direct information, although it is often complicated by the quadrupolar nature of the deuterium nucleus. A more powerful approach for characterizing deuteron environments is through advanced, multi-dimensional NMR experiments, even though they are often performed on other nuclei to probe the effects of the deuterons. Deuterated phosphate buffers are commonly used in NMR studies of biomolecules, highlighting the compatibility of these systems with advanced NMR methods. researchgate.netresearchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), could theoretically be adapted to correlate the ²H nucleus with the ³¹P nucleus in NaD₂PO₄.
HSQC (Heteronuclear Single Quantum Coherence): This experiment detects correlations between directly bonded nuclei, such as ³¹P and a deuteron (if a J-coupling exists and is resolvable). It would definitively link a specific phosphorus environment to its directly attached deuterons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between nuclei separated by two or three bonds. In the context of NaD₂PO₄, an HMBC experiment could reveal through-bond connectivities within the phosphate group and potentially through-space interactions if intermolecular correlations were observable.
While direct application on solid NaD₂PO₄ might be challenging, these techniques are invaluable in solution-state studies and serve as a conceptual basis for advanced solid-state NMR experiments designed to probe local structure and connectivity in deuterated systems. nih.govmeasurlabs.com
Applications of Deuterated Sodium Phosphate in NMR Solvent and Buffer Systems
Deuterated phosphate buffers, including this compound, are crucial components in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying biomolecules like proteins and nucleic acids. nih.govsmolecule.com The primary advantage of using a deuterated buffer system is the significant reduction of the solvent's proton (¹H) signal, which would otherwise overwhelm the signals from the molecule of interest. smolecule.comtandfonline.com By substituting protons with deuterium, the background signal is minimized, leading to a cleaner spectrum and allowing for clearer observation and analysis of complex biomolecules. smolecule.com
In protein NMR, for instance, deuterated sodium phosphate buffer is used to maintain a stable pH while avoiding a large, interfering water signal, which is especially important in experiments that detect amide protons. nih.gov This is critical for multidimensional NMR experiments designed to determine the structure and dynamics of macromolecules. nih.govoup.com The use of deuterated solvents and buffers simplifies spectra and is a key strategy in modern NMR techniques. tandfonline.comoup.com Furthermore, the chemical properties of the phosphate buffer are not significantly altered by deuteration, allowing it to perform its function as a pH regulator effectively in the NMR sample. nih.gov
Below is a summary of the key applications in NMR:
| Application | Benefit |
| Solvent Signal Suppression | Eliminates large, interfering ¹H signals from the buffer, preventing them from obscuring signals from the analyte. smolecule.comtandfonline.com |
| Spectral Simplification | Reduces spectral complexity, which is essential for the analysis of large biomolecules. oup.com |
| Enhanced Sensitivity | Improves the signal-to-noise ratio by minimizing the background, allowing for the detection of weak signals. smolecule.com |
| Stable pH Environment | Provides a stable pH for the biomolecule under study without introducing unwanted proton signals. nih.gov |
X-ray and Neutron Diffraction Studies on Deuterated Phosphate Structures
X-ray and neutron diffraction are powerful analytical techniques used to determine the precise three-dimensional atomic arrangement within a crystal. These methods have been instrumental in understanding the structural changes that occur in phosphate salts upon deuteration. While X-ray diffraction primarily maps electron density, neutron diffraction is uniquely sensitive to the positions of lighter elements, making it an indispensable tool for accurately locating deuterium nuclei and characterizing the geometry of hydrogen (or deuterium) bonds.
Crystallographic Analysis of this compound and Related Salts
The crystallographic analysis of this compound (NaD₂PO₄) and its isomorphs, such as potassium dideuterium phosphate (KD₂PO₄, commonly known as DKDP), reveals detailed information about their crystal structures. researchgate.netwikipedia.org The non-deuterated compound, sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), crystallizes in the monoclinic space group P2₁/c. researchgate.net Its deuterated analogue, NaD₂PO₄·2D₂O, has been studied to understand the effects of isotope substitution on the crystal lattice. researchgate.net
Studies on related deuterated phosphate salts like DKDP and deuterated ammonium (B1175870) dihydrogen phosphate (DADP) are more extensive and provide significant insight into the structural consequences of deuteration. iphy.ac.cniphy.ac.cn DKDP crystals, which are widely used in nonlinear optics, typically possess a tetragonal structure with the space group I-42d at room temperature. mdpi.comresearchgate.net However, a metastable monoclinic phase (P2₁/c) has also been identified for DKDP, particularly in single-crystalline fibers. mdpi.com The ability to perform detailed crystallographic analysis is fundamental to understanding the material's properties. molsoft.commolsoft.com
Table 1: Crystallographic Data for Select Phosphate Salts This table presents representative crystallographic data for KDP and its deuterated analogue, DKDP, which are structurally related to this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Potassium Dihydrogen Phosphate (KDP) | KH₂PO₄ | Tetragonal | I-42d | 7.453 | 7.453 | 6.974 | 90 |
| Potassium Dideuterium Phosphate (DKDP, 99.1% D) | KD₂PO₄ | Tetragonal | I-42d | 7.470 | 7.470 | 6.978 | 90 |
| Monoclinic DKDP (55% D) | K(H₀.₄₅D₀.₅₅)₂PO₄ | Monoclinic | P2₁/c | 14.6571 | 4.5187 | 18.6962 | 108.03 |
Data sourced from multiple studies for comparative purposes. mdpi.comoptica.orgrsc.org
Determination of Deuteron Positions and Hydrogen Bond Geometries
Neutron diffraction is the most effective technique for precisely determining the positions of deuterium atoms within a crystal lattice due to the neutron's sensitivity to hydrogen and its isotopes. optica.org This method has been extensively applied to deuterated phosphate crystals, such as DKDP and DADP, to investigate the geometry of O-D···O hydrogen bonds. iphy.ac.cnresearchgate.net The substitution of hydrogen with deuterium, a phenomenon known as the geometric isotope effect (GIE), often leads to a significant elongation of the hydrogen bond length. rsc.org
In structures like DKDP, neutron diffraction studies have confirmed that deuterium atoms occupy specific sites within the O-H···O bonds that link the phosphate tetrahedra. iphy.ac.cnoptica.org The analysis of neutron diffraction patterns using methods like Rietveld refinement allows for the quantification of the deuterium occupancy at these sites. iphy.ac.cnresearchgate.net This information is critical for correlating the structural changes at the molecular level with the macroscopic properties of the crystal. For example, the length of the O-D···O bond in fully deuterated rubidium phosphate (RbD₂PO₄) was estimated to be 2.522 Å. iaea.org In deuterated potassium orthophosphate heptahydrate (K₃PO₄·7D₂O), an intricate network of O-D···O hydrogen bonds with distances ranging from 2.69 to 2.90 Å consolidates the crystal structure. nih.gov
Table 2: Hydrogen/Deuteron Bond Dimensions in Select Phosphate Crystals
| Compound | Bond | Bond Length (Å) | Method |
| NH₄H₂PO₄ (ADP) | O-H···O | ~2.50 | Neutron Diffraction |
| ND₄D₂PO₄ (DADP) | O-D···O | ~2.52 | Neutron Diffraction |
| Rb(H₀.₄₅D₀.₅₅)₂PO₄ | O-(H,D)···O | ~2.522 | Neutron Diffraction |
| Imidazole-Phosphate | O-H···O | 2.47-2.59 | X-ray Diffraction |
| Deuterated Imidazole-Phosphate | O-D···O | Elongated by ~0.02 Å | X-ray Diffraction |
Data compiled from various studies to illustrate the geometric isotope effect. rsc.orgiaea.orgiaea.org
Influence of Deuteration on Unit Cell Parameters and Crystal Habit
The substitution of hydrogen with deuterium has a measurable impact on the unit cell parameters of phosphate crystals. A consistent finding across numerous studies on compounds like DKDP and DADP is that deuteration causes an anisotropic expansion of the crystal lattice. iphy.ac.cnroyalsocietypublishing.org Specifically, the lattice parameters a and b increase, while the c parameter shows little to no significant change. iphy.ac.cnrsc.orgnih.gov
This expansion is directly related to the orientation of the hydrogen bonds within the crystal structure. iphy.ac.cn In tetragonal phosphate crystals like KDP, the O-H···O bonds lie predominantly in the plane perpendicular to the c-axis. rsc.orgnih.gov The elongation of these bonds upon deuteration (the geometric isotope effect) results in an expansion along the a and b axes. iphy.ac.cnroyalsocietypublishing.org Since the hydrogen bonds are nearly perpendicular to the c-axis, the substitution has a minimal effect on the lattice dimension in that direction, which is primarily determined by the rigid PO₄ tetrahedra. rsc.orgnih.gov This structural change can influence the physical properties and crystal growth habits of the material. iphy.ac.cn
Table 3: Effect of Deuteration on Tetragonal Unit Cell Parameters of K(H₁₋ₓDₓ)₂PO₄
| Deuterium Content (x) | a-axis (Å) | c-axis (Å) |
| 0% (KDP) | 7.453 | 6.974 |
| 51% | 7.462 | 6.976 |
| 85% | 7.468 | 6.977 |
| 99.1% | 7.470 | 6.978 |
Data illustrates the trend of lattice expansion with increasing deuterium content. iphy.ac.cnoptica.orgrsc.org
Theoretical and Computational Investigations of Deuterated Sodium Phosphate Systems
Quantum Chemical Calculations of Electronic Structure and Vibrational Properties
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and predicting the properties of molecules. acs.org These ab initio (first-principles) methods are crucial for systems like sodium dideuterium phosphate (B84403), where empirical models may not capture the nuances of deuterium (B1214612) substitution. ohio-state.edu
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters of molecules with a favorable balance of accuracy and computational cost. researchgate.net Studies on various phosphate-containing molecules have demonstrated that DFT methods, such as those using the B3LYP functional, can calculate bond lengths and angles that correlate well with experimental data. nih.govresearchgate.netmdpi.com For phosphate groups specifically, DFT calculations have been shown to predict P–O bond lengths with mean unsigned errors as low as 0.008 Å compared to measured values. nih.gov
Table 1: Comparison of Calculated Geometric Parameters for Dideuterium Phosphate and Dihydrogen Phosphate Anions using DFT (B3LYP/6-311++G(d,p)) This table presents illustrative data based on typical DFT calculation results for such systems.
| Parameter | Dideuterium Phosphate (D₂PO₄⁻) | Dihydrogen Phosphate (H₂PO₄⁻) | Typical Deviation (D vs. H) |
|---|---|---|---|
| P-O(D/H) Bond Length (Å) | 1.578 | 1.580 | -0.002 |
| O-D / O-H Bond Length (Å) | 0.971 | 0.973 | -0.002 |
| P=O Bond Length (Å) | 1.485 | 1.485 | ~0 |
| P-O-D / P-O-H Bond Angle (°) | 118.5 | 118.2 | +0.3 |
| O-P-O Bond Angle (°) | 109.5 | 109.5 | ~0 |
Ab initio molecular dynamics (AIMD) is a simulation technique where the forces acting on atoms are calculated from first-principles quantum mechanics at each step of a trajectory. wikipedia.org This approach avoids the need for pre-parametrized force fields, making it exceptionally powerful for studying dynamic processes like bond formation, bond breaking, and diffusion. ohio-state.eduwikipedia.org
For deuterated phosphate systems, AIMD simulations are employed to study the time-dependent behavior of deuterons. cam.ac.uk These simulations can track the movement of individual deuterons within the crystal lattice or in solution, revealing the pathways and mechanisms of deuteron (B1233211) transfer. By analyzing the trajectories, researchers can determine key dynamic properties such as the residence time of a deuteron on a specific phosphate oxygen, the frequency of deuteron hopping events, and the diffusion coefficients for deuteron transport. Such simulations have been instrumental in understanding that the high conductivity in some phosphate-based materials is governed by proton or deuteron transfer rather than vehicular transport. researchgate.net
Molecular Modeling of Hydrogen/Deuterium Bonding Networks
In both solid and aqueous phases, phosphate ions form extensive networks of hydrogen or deuterium bonds. Molecular modeling techniques are essential for characterizing these networks and understanding how deuteration affects their collective behavior.
In the crystalline state of sodium dideuterium phosphate, the arrangement and strength of O-D···O deuterium bonds dictate the material's structural stability and physical properties. Computational modeling is used to characterize the precise geometry of these interactions, including the D···O distance and the O-D···O angle. Studies on analogous crystalline systems, such as deuterated potassium dihydrogen phosphate (DKDP), have revealed the existence of different crystal phases (e.g., tetragonal and monoclinic), each with a unique deuterium bonding network. mdpi.com Similarly, investigations into other intercalated crystalline phosphates have used solid-state NMR and computational methods to characterize the environment and mobility of deuterated guest molecules within the lattice. osti.gov These models help correlate the macroscopic properties of the crystal with the microscopic details of the O-D···O bonding arrangement.
The substitution of hydrogen with deuterium has a significant impact on the energetics of bond breaking and formation, an observation known as the kinetic isotope effect. Computationally, this is investigated by calculating the potential energy surface for proton or deuteron transfer between donor and acceptor oxygen atoms. Due to its greater mass, deuterium has a lower zero-point energy in the O-D covalent bond compared to hydrogen in an O-H bond. researchgate.net This difference generally results in a higher activation energy barrier for deuteron transfer than for proton transfer. researchgate.netpnas.org
Computational models can quantify this difference in the energy barrier, providing a theoretical basis for experimentally observed slower reaction rates in deuterated systems. Furthermore, deuteration can subtly alter the geometry and strength of the hydrogen bond itself, a phenomenon known as the Ubbelohde effect, which can be rationalized through quantum-chemical calculations. plos.org These calculations are critical for understanding processes like ionic conductivity, where the rate-limiting step is often the transfer of a proton or deuteron across a hydrogen bond. researchgate.net
Simulation of Isotopic Effects on Spectroscopic Signatures
Computational methods can accurately predict the spectroscopic signatures of molecules, providing a powerful tool for interpreting experimental data. Simulating the effect of H/D substitution is particularly valuable for assigning spectral features and understanding the underlying molecular vibrations and electronic environments.
The most pronounced effect of deuteration is observed in vibrational spectroscopy (e.g., Infrared and Raman). The vibrational frequency of a bond is dependent on the masses of the involved atoms. Because deuterium is approximately twice as heavy as hydrogen, the stretching and bending modes involving deuterium (e.g., O-D stretch, P-O-D bend) occur at significantly lower frequencies than their O-H counterparts. ajchem-a.com Computational methods can calculate the vibrational frequencies for both the protiated and deuterated species, allowing for a direct comparison and aiding in the assignment of complex experimental spectra. prime-avenue.commpg.de
In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic substitution also leads to observable changes. The replacement of a proton with a deuteron can cause a small change in the chemical shift of neighboring nuclei, such as ³¹P. researchgate.net This "isotope shift" arises from subtle changes in the time-averaged bond lengths and the electronic shielding environment caused by the different vibrational characteristics of the O-D versus the O-H bond. researchgate.net Quantum chemical calculations of NMR shielding tensors can predict the magnitude and direction of these isotope shifts, providing a deeper understanding of the local structure.
Isotopic Effects and Reaction Mechanisms Mediated by Deuterated Sodium Phosphate
Kinetic Isotope Effects in Phosphate-Catalyzed Reactions
The replacement of a hydrogen atom with a deuterium (B1214612) atom at or near a reaction center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for understanding reaction pathways and transition state structures.
Influence of Deuterium on Reaction Rates and Pathways
The substitution of hydrogen with deuterium in a phosphate (B84403) catalyst can lead to either a normal or an inverse kinetic isotope effect, depending on the nature of the transition state. A normal KIE (kH/kD > 1) is observed when the bond to the isotope is broken or significantly weakened in the rate-determining step, as the heavier deuterium atom moves more slowly. Conversely, an inverse KIE (kH/kD < 1) can occur if the bonding to the deuterium becomes stiffer in the transition state compared to the reactant state.
For instance, in enzyme-catalyzed reactions, the use of deuterated substrates or solvents like D2O can reveal whether a proton transfer step is rate-limiting. A significant KIE suggests that the cleavage of a C-H, N-H, or O-H bond is a crucial part of the reaction's slowest step. Studies on enzymes like triosephosphate isomerase have demonstrated that substituting a specific hydrogen with deuterium on the substrate, dihydroxyacetone phosphate, results in a nearly 3-fold decrease in the catalytic rate (kcat), indicating that proton abstraction is a key kinetic event. nih.gov
In the context of phosphate-catalyzed organic reactions, such as the hydrogen-deuterium exchange in cyclohexanone (B45756) catalyzed by proline derivatives in phosphate-buffered D2O, the reaction rate is dependent on the pD and the concentration of the phosphate species. nih.govmit.edu This indicates that the phosphate buffer actively participates in the reaction, likely as a general acid or base catalyst. The observed isotope effects can help to distinguish between different proposed mechanisms, for example, by revealing the involvement of phosphate in the dehydration of a carbinolamine intermediate. nih.govmit.edu
Probing Transition State Structures via Deuteron (B1233211) Exchange Rates
The rates of deuteron exchange between a deuterated phosphate buffer and a substrate can provide detailed information about the structure and charge distribution of the transition state. By measuring how the reaction rate changes with the concentration of the deuterated phosphate buffer, it's possible to determine the order of the reaction with respect to the buffer, which sheds light on its role in the catalytic cycle. nih.govmit.edu
For example, in the proline-catalyzed deuteration of cyclohexanone, a first-order dependence on the phosphate buffer concentration suggests that a single phosphate molecule is involved in the rate-determining step. nih.govmit.edu Furthermore, comparing the catalytic activity of different substituted proline derivatives in deuterated phosphate buffer has revealed that electronic interactions between the catalyst and the phosphate anion in the transition state can significantly impact the reaction rate. nih.govmit.edu This type of analysis allows for a detailed mapping of the energetic landscape of the reaction and provides insights into the specific interactions that stabilize or destabilize the transition state.
Role of Deuterated Phosphate Buffers in Mechanistic Studies
Deuterated phosphate buffers are essential tools for investigating reaction mechanisms, particularly in biological systems. They allow researchers to trace the path of hydrogen and deuterium atoms and to identify which positions in a molecule are susceptible to exchange with the solvent.
Investigating Exchangeable and Non-exchangeable Hydrogen/Deuterium Sites
In a deuterated solvent system, protons attached to heteroatoms (like oxygen, nitrogen, and sulfur) are generally considered "exchangeable" and will rapidly swap with deuterons from the solvent. wikipedia.org Protons bonded to carbon atoms are typically "non-exchangeable." However, under certain conditions, such as in the presence of a catalyst or at high pH, even these non-exchangeable protons can be replaced by deuterons. nih.govrsc.org
Deuterated phosphate buffers can facilitate the study of both types of exchange. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) uses deuterated buffers to probe the solvent accessibility and dynamics of proteins. doi.org The rate at which backbone amide protons exchange with deuterons provides information about the protein's secondary and tertiary structure. wikipedia.orgdoi.org
Recent studies have also shown that alkaline phosphate solutions can be used to achieve the deuteration of non-exchangeable backbone Cα-hydrogens in peptides and proteins. nih.govrsc.org This provides a method for introducing stable isotopic labels at specific sites, which can be used to probe protein structure, dynamics, and reactivity. ox.ac.ukucl.ac.uk
Mechanisms of Deuterium Incorporation into Organic and Biomolecular Systems (e.g., protein alpha-deuteration)
The use of deuterated phosphate buffers has been instrumental in understanding the mechanisms by which deuterium is incorporated into molecules. In the case of protein α-deuteration in alkaline phosphate buffer, a proposed mechanism involves a keto-enol tautomerism at the peptide backbone, facilitated by the high pH. rsc.org The deuterated phosphate, existing as K2DPO4, is thought to act as a deuteron donor, binding to the peptide and facilitating the deuteration of the α-carbon. rsc.org
Enzymatic systems also utilize deuterated phosphate buffers to study reaction mechanisms. For instance, dual-protein catalysis has been shown to achieve site-selective deuteration of amino acids at both the Cα and Cβ positions in a deuterated phosphate buffer. nih.gov The presence or absence of a partner protein dictates the site of deuterium incorporation, allowing for controlled labeling of amino acids. nih.gov By analyzing the kinetics and deuterium incorporation patterns in these systems, researchers can elucidate the detailed steps of the enzymatic reaction, including the formation of intermediates and the roles of specific amino acid residues.
| Substrate | Catalyst/Conditions | Deuteration Site | Key Finding |
| Cyclohexanone | Proline derivatives in phosphate-buffered D₂O | α-positions | Phosphate acts as a general acid/base catalyst, and its interaction with the catalyst in the transition state affects the rate. nih.govmit.edu |
| Peptides/Proteins | Alkaline phosphate solution (pH 12-13) in D₂O | Non-exchangeable backbone Cα-hydrogens | High pH and phosphate concentration facilitate stable deuterium incorporation, with a proposed mechanism involving keto-enol tautomerism and a deuterated phosphate donor. nih.govrsc.org |
| Amino Acids | Dual-protein system (aminotransferase and partner protein) in deuterated phosphate buffer | Cα and Cβ positions | The partner protein controls the site-selectivity of deuteration, allowing for either Cα-only or Cα/Cβ deuteration. nih.gov |
| Dihydroxyacetone phosphate | Triosephosphate isomerase in D₂O | C1-position | A large kinetic isotope effect demonstrates that proton abstraction is a rate-limiting step in the enzymatic reaction. nih.gov |
Deuteron Ordering and Phase Transitions in Isomorphous Phosphate Crystals
The substitution of hydrogen with deuterium in phosphate crystals, such as potassium dihydrogen phosphate (KDP), to form potassium dideuterium phosphate (KD*P or DKDP), has a profound effect on their physical properties, particularly their phase transition behavior. These crystals are known for their ferroelectric properties, which are closely linked to the arrangement of protons (or deuterons) within the crystal lattice. uni-koeln.de
In KDP, the transition from a paraelectric to a ferroelectric phase is associated with the ordering of the protons in the hydrogen bonds. When deuterium is substituted for hydrogen, the transition temperature (Curie point) increases significantly. This isotopic effect is a hallmark of hydrogen-bonded ferroelectrics and indicates that the protons/deuterons play a direct role in the phase transition mechanism.
Studies using techniques like neutron diffraction on deuterated phosphate crystals have provided insights into the structural changes that occur during these phase transitions. researchgate.net As the temperature is lowered, the deuterons, which are disordered in the high-temperature paraelectric phase, begin to order into specific positions. This ordering leads to a distortion of the crystal lattice and the development of a spontaneous electric polarization, characteristic of the ferroelectric state. The investigation of deuteron ordering and phase transitions in these isomorphous phosphate crystals continues to be an active area of research, providing fundamental understanding of the structure-property relationships in these important materials. aps.orgresearchgate.net
Structural Changes Induced by Deuteration in KDP-Type Materials
The substitution of hydrogen with deuterium in KDP-type crystals, including analogues like sodium dideuterium phosphate, leads to distinct and measurable structural modifications. At room temperature, materials like potassium dihydrogen phosphate (KDP) and ammonium (B1175870) dihydrogen phosphate (ADP) typically exhibit a tetragonal crystal structure. iphy.ac.cn However, the introduction of deuterium can lead to the formation of different or coexisting phases. For instance, during the rapid growth of deuterated KDP (DKDP), both tetragonal (I-42d) and monoclinic (P2₁/c) single-crystalline fibers have been obtained. mdpi.com The monoclinic phase is considered metastable and can transition to the more stable tetragonal phase. mdpi.com
The most fundamental structural change upon deuteration is the geometric isotope effect (GIE), also known as the Ubbelohde effect, which describes the expansion of the hydrogen bond length. researchgate.netrsc.orgacs.org Path integral Monte Carlo simulations have confirmed that deuteration leads to an expansion of the O-H-O bond. researchgate.net This occurs because the heavier deuteron has a lower probability density at the center of the O-D-O bridge compared to a proton, weakening the proton-mediated covalent bond and causing the oxygen atoms to move further apart. arxiv.org This expansion can be significant; in some hydrogen-bonded systems, the bond length increases by approximately 0.02 Å. rsc.org
This modification of the hydrogen bonds directly impacts the crystal's lattice parameters. As the deuterium content in K(DₓH₁₋ₓ)₂PO₄ crystals increases, the cell parameter along the a- and b-axes gradually increases, while the c-axis parameter shows minimal variation. rsc.orgaip.org This anisotropy is because the crucial hydrogen bonds are oriented nearly perpendicular to the c-axis. iphy.ac.cnaip.org The substitution of deuterium for hydrogen also results in an increased crystal density due to the higher atomic mass of deuterium. rsc.org
Table 1: Lattice Parameters of Deuterated KDP (DKDP) Crystal Phases This table presents the lattice parameters for the tetragonal and a newly identified metastable monoclinic phase of DKDP, highlighting the structural diversity induced by deuteration.
| Crystal Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Tetragonal | I-42d | - | - | - | - |
| Monoclinic | P2₁/c | 14.6571 | 4.5187 | 18.6962 | 108.030 |
| Data sourced from a study on single-crystalline fibers of DKDP with a deuterium content of 55%. mdpi.com |
Ferroelectric and Antiferroelectric Phenomena in Deuterated Analogues
The structural alterations induced by deuteration have a profound impact on the ferroelectric and antiferroelectric properties of KDP-type materials. The most striking consequence is a dramatic increase in the ferroelectric phase transition temperature (Curie temperature, Tₑ). rsc.orgtandfonline.com For pure KDP, Tₑ is approximately 122 K; upon full deuteration to form DKDP, Tₑ rises to about 223-229 K. arxiv.orgtandfonline.com This substantial increase is directly linked to the geometric isotope effect, where the modified hydrogen bond geometry alters the collective proton/deuteron ordering that drives the phase transition. arxiv.orgicmp.lviv.ua
Research has demonstrated that the transition temperature increases linearly with the concentration of deuterium. tandfonline.com A least-squares fit of experimental data for K(H₁₋ₓDₓ)₂PO₄ yielded the following relation, where 'm' is the mole percentage of deuterium: Tₑ (K) = 121.7 + 1.07m researchgate.net
Beyond the shift in Tₑ, other key ferroelectric properties are also significantly affected by deuteration. Studies on K(H₁₋ₓDₓ)₂PO₄ crystals have shown that the saturation polarization (Pₛ) and the Curie constant (C) increase nearly linearly by 22% and 40%, respectively, upon full deuteration. tandfonline.com The coercive field (Eₑ), which represents the electric field required to reverse polarization, exhibits an even larger isotope effect, increasing by approximately 20-fold. tandfonline.com This suggests that domain wall dynamics are substantially different and more constrained in deuterated crystals. tandfonline.com
Table 2: Effect of Deuteration on Ferroelectric Properties of K(H₁₋ₓDₓ)₂PO₄ This table summarizes the changes in key ferroelectric parameters as a function of the nominal deuterium content (x) in KDP-type crystals.
| Deuterium Content (x) | Transition Temp. (Tₑ) (K) | Saturation Polarization (Pₛ) (µC/cm²) | Coercive Field (Eₑ) (V/cm) | Curie Constant (C) (K) |
| 0 (Pure KDP) | 122 | 5.10 | 165 | 2925 |
| 0.35 | 161 | 5.45 | 400 | 3350 |
| 0.80 | 201 | 5.90 | 1500 | 3850 |
| 0.98 (DKDP) | 223 | 6.20 | 3400 | 4100 |
| Data adapted from a systematic study on the static ferroelectric properties of KDP and its deuterated analogues. tandfonline.com |
The influence of deuteration extends to antiferroelectric (AFE) materials as well. In crystalline KOH, for example, deuteration to KOD shifts the AFE transition temperature to a higher value, an effect that strengthens the hydrogen bonds in the low-temperature ordered phase. acs.orgnih.gov In more complex systems, such as mixed crystals of betaine (B1666868) phosphate (antiferroelectric) and betaine phosphite (B83602) (ferroelectric), deuteration plays a critical role in determining the final ordered state. aps.org For instance, deuterated betaine phosphate (D-BP) exhibits an antiferroelectric transition, and the ferroelectric phase present in normal betaine phosphate is absent in the deuterated version, highlighting the crucial role of the hydrogen/deuteron in dictating the collective ordering phenomena. aps.orguni-augsburg.de
Applications of Sodium Dideuterium Phosphate in Advanced Scientific Endeavors
Isotopic Labeling and Tracing in Chemical and Biochemical Research
The presence of deuterium (B1214612) makes sodium dideuterium phosphate (B84403) an excellent tool for isotopic labeling, enabling researchers to track molecules and elucidate reaction mechanisms without altering the fundamental chemical properties of the system under study. symeres.com
Deuterated Solvents and Reagents for Mechanistic Investigations
Deuterated compounds like sodium dideuterium phosphate are instrumental in studying the step-by-step processes of chemical reactions. symeres.com Their use can help clarify reaction mechanisms through the kinetic isotope effect (KIE), which describes the change in reaction rate when an atom is replaced by one of its isotopes. symeres.com Because the chemical bonds formed by deuterium are stronger than those formed by hydrogen, reactions that involve breaking a P-H or O-H bond will proceed more slowly. By comparing reaction rates in the presence of deuterated and non-deuterated phosphate species, researchers can determine if breaking a specific bond is a rate-determining step in the reaction mechanism. symeres.com
Stable Isotope Labeling for Analytical Characterization (e.g., Mass Spectrometry, NMR)
This compound is utilized in stable isotope labeling to improve analytical characterization. smolecule.comlookchem.com
In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterated phosphate buffers are commonly used to ensure high reproducibility of chemical shifts between samples by mitigating the effects of pH variations. labrulez.comnih.gov Using a deuterated solvent also reduces the background signal from protons, leading to a cleaner spectrum where the signals of interest are more easily distinguished. smolecule.com While ¹H NMR is common, ³¹P NMR offers specific advantages for analyzing phosphorus-containing compounds, as the ³¹P nucleus has 100% natural abundance and a broad chemical shift range, which minimizes signal overlap. mdpi.com
In mass spectrometry , deuterium-labeled compounds can be used as internal standards for precise quantification. symeres.com A known amount of a deuterated compound, such as a derivative of this compound, can be added to a sample. Because the deuterated molecules are easily distinguished from their non-deuterated counterparts by their mass, the ratio between the two allows for accurate determination of the analyte's concentration. symeres.com This is a key technique in fields like metabolomics and drug development. smolecule.comdicp.ac.cn
Probing Microbial Activity and Phosphorus Cycling in Environmental Systems
As a non-radioactive tracer, this compound can be used to study the phosphorus cycle and microbial activity in environmental systems like soil and water. smolecule.comlookchem.com Phosphorus is an essential nutrient for all life, but much of it is immobilized in soil and unavailable to plants. cd-genomics.comnih.gov Microorganisms play a critical role in making phosphorus available by mineralizing organic phosphorus and solubilizing inorganic phosphorus. nih.govfrontiersin.org By introducing isotopically labeled phosphate into an environmental sample, scientists can track its incorporation into microbial biomass and its transformation into other compounds. smolecule.comlookchem.com This provides crucial insights into the rates of phosphorus turnover and the specific metabolic pathways and microbial genes involved, such as those for phosphatase enzymes (e.g., phoD) and phosphate transporters (pst, pit). nih.govfrontiersin.org
Contributions to Material Science and Optical Engineering
The unique physical properties of deuterated compounds are of significant interest in material science, particularly for creating advanced optical components.
Development of Deuterated Phosphate Crystals for Nonlinear Optics and Electro-optics (e.g., as a reference for DKDP applications)
This compound is an analogue of deuterated potassium dihydrogen phosphate (KD₂PO₄), commonly known as DKDP. wikipedia.org DKDP crystals are among the most widely used commercial materials for nonlinear optics and electro-optics because of their excellent properties, including good UV transmission, high electro-optic coefficients, and a high laser-induced damage threshold. rsc.orgcoptronics.comcastech-us.com
These crystals are essential for applications such as:
Frequency Conversion: They are used as harmonic generators to double, triple, or quadruple the frequency of lasers, such as Nd:YAG lasers. wikipedia.orgcoptronics.com For example, 70% deuterated DKDP is used for third-harmonic generation at the National Ignition Facility (NIF). rsc.org
Electro-optic Modulation: They are used in devices like Pockels cells, which act as optical switches (Q-switches) to produce high-intensity laser pulses. wikipedia.orgmjlinc.com Highly deuterated (98%) DKDP is often used for this purpose. rsc.orgsot.com.sg
The replacement of hydrogen with deuterium is critical because it lowers the frequency of O-H bond vibrations and their overtones, which reduces light absorption in the infrared range, making DKDP superior to its non-deuterated counterpart (KDP) for many laser applications. wikipedia.org The study of various deuterated phosphate crystals, including sodium-based ones, contributes to the fundamental understanding of how isotopic substitution affects crystal structure and optical properties. rsc.orgoptica.org
Below is a table summarizing key properties of DKDP, which serves as a reference for the applications of analogous deuterated phosphate crystals.
| Property | Value for DKDP (>98% Deuterated) | Significance in Optical Applications |
| Nonlinear Optical Coefficient (d₃₆) | ~0.4 pm/V sot.com.sg | Governs the efficiency of frequency conversion processes like second-harmonic generation. |
| Electro-optic Coefficient (r₆₃) | ~25 pm/V coptronics.comsot.com.sg | Determines the crystal's efficiency in modulating the phase or polarization of light in response to an electric field. |
| Laser-Induced Damage Threshold | >750 MW/cm² (1064 nm, 10 ns) sot.com.sg | Indicates the maximum laser intensity the crystal can withstand without damage, crucial for high-power laser systems. iaea.orgoptica.org |
| Transparency Range | 200–2100 nm coptronics.comsot.com.sg | The wavelength range over which the crystal can be used effectively with minimal optical loss. |
Note: The values presented are approximate and can vary depending on crystal quality, measurement conditions, and the specific level of deuteration. rsc.org
Crystal Growth Control and Optimization for Deuterated Materials
The performance of deuterated phosphate crystals in high-power laser systems is highly dependent on their quality. mdpi.comresearchgate.net Growing large, high-quality single crystals of materials like DKDP is a complex process requiring strict control over parameters such as temperature, solution supersaturation, and the purity of raw materials. researchgate.netdntb.gov.uaresearchgate.net Research focuses on developing rapid growth methods and optimizing conditions to minimize defects, inclusions, or internal strains within the crystal lattice, as these can significantly lower the laser damage threshold. dntb.gov.uainoe.roedpsciences.org For instance, continuous filtration of the growth solution and post-growth thermal annealing are techniques used to improve crystal quality and damage resistance. dntb.gov.uaresearchgate.net Understanding the crystallization habits and phase transitions of deuterated phosphates is crucial for fabricating novel materials with tailored properties for next-generation optical and photonic devices. mdpi.comacs.org
Advanced Reagents in Analytical Chemistry
This compound and its related deuterated phosphate salts serve as critical reagents in specialized analytical chemistry applications. Their utility stems from the unique properties of deuterium, which can alter solvent characteristics and provide a spectroscopic label for advanced analytical measurements.
pH/pD Buffers for Chromatographic and Electrophoretic Separations
In analytical separation techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), maintaining a stable pH is crucial for reproducible and effective separation of analytes. masontechnology.ie Phosphate buffers are widely used for this purpose due to their three pKa values, which provide buffering capacity over a wide pH range. masontechnology.ie When separations are conducted in deuterium oxide (D₂O) as the solvent, standard pH buffers are replaced with pD buffers to maintain a constant acidity. This compound is a key component of these pD buffers.
The use of D₂O and deuterated buffers is particularly important in studies involving:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In techniques like high-performance affinity chromatography coupled with NMR (HPAC-NMR), D₂O is used as the mobile phase to avoid strong solvent signals from ¹H protons, which would otherwise obscure the signals from the analyte. smolecule.comnih.gov A deuterated phosphate buffer is prepared to maintain the desired pD, ensuring that the analyte's ionization state and the chromatographic retention are controlled and consistent. nih.gov
Solvent Isotope Effect (SIE) Studies: Researchers investigate the effect of replacing H₂O with D₂O on reaction rates and equilibria. nih.govnih.gov In such studies, it is essential to differentiate between effects caused by the isotope exchange and those caused by a change in acidity. Since the pKa values of ionizable groups increase in D₂O, a pD 0.4 units higher than the pH of a protiated buffer is used to ensure that the same fraction of titratable groups is ionized in both solvents. nih.gov The relationship is commonly approximated as pD = pH-meter reading + 0.4. nih.govnih.gov
Phosphoric acid is a triprotic acid, meaning it has three acidic protons that dissociate at different pKa values. When dissolved in D₂O, the corresponding pKa values are shifted. This shift is critical for accurately preparing buffer solutions at a specific pD.
Table 1: Comparison of pKa Values for Phosphoric Acid in H₂O and D₂O at 25°C
| Acid Dissociation | pKa in H₂O | pKa in D₂O (approx.) |
|---|---|---|
| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 2.15 | 2.60 |
| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 7.20 | 7.72 |
This table illustrates the shift in dissociation constants, which must be accounted for when preparing deuterated phosphate buffers.
The preparation of a deuterated phosphate buffer involves using deuterated phosphate salts like this compound (NaD₂PO₄) and disodium (B8443419) deuterium phosphate (Na₂DPO₄) dissolved in D₂O. govinfo.gov By adjusting the ratio of the acidic (D₂PO₄⁻) and basic (DPO₄²⁻) forms, a stable pD can be achieved, which is vital for the separation of pH-sensitive compounds in deuterated solvent systems used in advanced chromatographic and electrophoretic methods. researchgate.net
Standards for Phosphorus and Deuterium Quantification in Complex Matrices
The precise isotopic composition of this compound makes it an invaluable standard for the quantification of both phosphorus and deuterium in complex samples.
Phosphorus Quantification: In techniques like ³¹P-NMR spectroscopy, which is highly specific for the phosphorus nucleus, a known concentration of this compound can be added to a sample as an internal standard. Because it contains a single phosphorus atom per molecule and has a known molecular weight, it provides a reliable reference signal for quantifying other phosphorus-containing compounds in the mixture. Its solubility in D₂O makes it an ideal standard for biological and aqueous samples analyzed by NMR.
Deuterium Quantification: As a stable-isotope-labeled compound, this compound is used as an internal standard in quantitative analyses using mass spectrometry (MS) and NMR. acs.org In quantitative MS, a known amount of the deuterated standard is added to a sample. The analyte and the standard are detected based on their mass-to-charge ratio. Since the deuterated standard is chemically identical to its non-deuterated counterpart but has a different mass, it can be used to accurately determine the concentration of the analyte while correcting for variations during sample preparation and analysis. acs.org
The use of deuterated compounds is also fundamental to establishing a standardized acidity scale in deuterium oxide. The National Bureau of Standards (NBS, now NIST) established a pD scale using reference solutions, including equimolal mixtures of potassium dideuterium phosphate (KD₂PO₄) and disodium deuterium phosphate (Na₂DPO₄). govinfo.gov These certified reference buffer solutions allow for the calibration of pD meters and electrodes, ensuring accurate and reproducible acidity measurements in D₂O, which is foundational for all quantitative studies performed in this solvent. govinfo.govsigmaaldrich.com
Table 2: Example Application as an Internal Standard in NMR
| Parameter | Description |
|---|---|
| Technique | ³¹P-NMR Spectroscopy |
| Analyte | Adenosine Triphosphate (ATP) in a biological extract |
| Standard | This compound (NaD₂PO₄) |
| Procedure | A known quantity (e.g., 1 µmol) of NaD₂PO₄ is added to the sample. |
| Quantification | The integral of the ³¹P signal from the standard is set to a reference value. The concentration of ATP is calculated by comparing the integrals of its three phosphorus signals (α, β, γ) to the reference signal of the standard. |
| Advantage | Provides accurate quantification by correcting for variations in sample volume, spectrometer sensitivity, and relaxation delays. The deuterated nature of the standard is compatible with D₂O-based solvent systems used to suppress the water signal in ¹H-NMR. smolecule.com |
Emerging Research Frontiers and Methodological Advancements
Integration of Deuterated Phosphate (B84403) Systems in Multi-Omics Research
The integration of stable isotopes in multi-omics studies, including proteomics and metabolomics, has become an invaluable strategy for deciphering complex biological systems. nih.govnih.gov Deuterium-labeled compounds, such as sodium dideuterium phosphate, offer a non-radioactive and safe approach to trace and quantify metabolic fluxes and pathway dynamics. smolecule.com
In metabolomics, this compound can serve as a tracer to follow the metabolic fate of phosphate-containing biomolecules. smolecule.com By introducing NaD₂PO₄ into cell cultures or organisms, researchers can track the incorporation of deuterium (B1214612) into various metabolites, such as nucleotides and phospholipids. smolecule.com Subsequent analysis using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy allows for the elucidation of metabolic pathways and the identification of novel or altered metabolic activities in response to different stimuli or disease states. monash.edu
In the realm of proteomics, while direct incorporation into proteins is not the primary application, deuterated compounds can be used in techniques like deuterium exchange mass spectrometry (DEMS). This method probes protein conformation and dynamics by measuring the rate of deuterium exchange on backbone amide hydrogens. The use of deuterated buffers, which can be prepared using this compound, is crucial for such experiments. suprabank.org
Table 1: Potential Applications of this compound in Multi-Omics
| Omics Field | Application | Technique | Information Gained |
|---|---|---|---|
| Metabolomics | Metabolic Tracer | Mass Spectrometry, NMR | Pathway elucidation, metabolic flux analysis |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Deuteration Processes
Advanced spectroscopic techniques are pivotal for the real-time, in-situ monitoring of the synthesis and behavior of deuterated compounds like this compound. Techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.
Raman spectroscopy can be employed to monitor the deuteration process by observing the shifts in vibrational frequencies of the P-O-H bonds as hydrogen is replaced by deuterium. The O-H stretching and bending vibrations will exhibit a characteristic frequency decrease upon deuteration due to the heavier mass of the deuterium atom. This allows for real-time tracking of the extent of deuteration during the synthesis of this compound.
NMR spectroscopy is another indispensable tool for the characterization of this compound. smolecule.com Both ³¹P and ²H NMR can provide detailed information about the chemical environment of the phosphorus and deuterium nuclei, respectively. cuny.edunih.gov For instance, ³¹P NMR can confirm the formation of the phosphate ester and provide insights into its solution-state structure, while ²H NMR can directly quantify the degree of deuteration. smolecule.comcuny.edunih.gov
Table 2: Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Key Advantages |
|---|---|---|
| Raman Spectroscopy | Vibrational modes, extent of deuteration | Non-destructive, in-situ monitoring |
| ³¹P NMR Spectroscopy | Chemical environment of phosphorus, structural information | High sensitivity to local chemical environment |
Nanoscale Investigations of Deuterated Phosphate Interactions with Surfaces
The interaction of phosphate compounds with various surfaces is critical in fields ranging from materials science to biocompatibility. Nanoscale techniques, particularly Atomic Force Microscopy (AFM), are enabling detailed investigations into these interactions.
Studies on the crystal growth of potassium dideuterium phosphate (DKDP), a close analog of this compound, have utilized AFM to investigate the surface structure and growth kinetics at the nanoscale. ingentaconnect.com These investigations have revealed that the slope of the growth steps on the crystal face increases with supersaturation, as the D₂PO₄⁻ anionic growth units are more readily incorporated at the step edges. ingentaconnect.com Such studies provide fundamental insights into the crystallization process, which is crucial for controlling the quality of crystals for applications in nonlinear optics and electro-optics. wikipedia.orgarchivemarketresearch.comlaserstates.comcastech.comsamaterials.comhgoptronics.comdirectindustry.com
Similar AFM-based approaches can be applied to study the interaction of this compound with various surfaces. This could include investigating its adsorption on mineral surfaces, its role in the formation of biocompatible coatings on medical implants, or its influence on the stability of nanoparticle dispersions. The ability of AFM to probe surface topography and forces at the nanoscale can provide unprecedented detail about these interfacial phenomena. nih.govmit.edu
Table 3: Nanoscale Investigation of Deuterated Phosphates
| Technique | System Studied | Key Findings |
|---|
Development of Novel Synthetic Routes for Site-Specific Deuteration
The synthesis of isotopically labeled compounds with high purity and specific deuteration patterns is a continuous area of research. For this compound, several synthetic routes can be envisioned, ranging from simple exchange reactions to more controlled, site-specific methods.
A common method for producing this compound is through an exchange reaction where sodium dihydrogen phosphate is dissolved in heavy water (D₂O). smolecule.com The acidic protons on the phosphate group exchange with deuterium from the solvent, leading to the formation of NaD₂PO₄. smolecule.com The efficiency of this exchange can be influenced by factors such as temperature and pH.
Another approach is the direct synthesis by reacting phosphoric acid with sodium deuteroxide. smolecule.com For industrial-scale production of the non-deuterated analog, sodium dihydrogen phosphate, methods involving the neutralization of phosphoric acid with sodium hydroxide (B78521) or the conversion of other sodium phosphate salts are employed. chemicalbook.comyoutube.com These methods could be adapted using deuterated starting materials to produce this compound.
Future research in this area may focus on developing methods for site-specific deuteration of more complex organophosphate molecules, where this compound could serve as a deuterated building block. This would enable the synthesis of precisely labeled molecules for advanced NMR studies and metabolic tracing experiments.
Table 4: Synthetic Routes to this compound
| Method | Description | Advantages |
|---|---|---|
| H/D Exchange | Dissolving sodium dihydrogen phosphate in heavy water (D₂O) to exchange protons for deuterons. smolecule.com | Simple and straightforward. |
| Direct Synthesis | Neutralization of phosphoric acid with sodium deuteroxide. smolecule.com | Potentially higher degree of deuteration. |
Q & A
Q. How is sodium dideuterium phosphate prepared for deuterated buffer systems in NMR spectroscopy?
this compound is typically dissolved in DO to prepare deuterated phosphate buffers. For precise NMR experiments, ensure a deuterium atom% ≥98% to minimize proton interference. Buffer pH should be measured using a glass electrode calibrated with deuterated standards, as pH readings in DO are offset by ~0.4 units (uncorrected) . Error margins in chemical shift measurements (±0.01 ppm) require rigorous control of temperature (e.g., 25°C) and ionic strength (e.g., 50 mM) to maintain spectral reproducibility .
Q. What are the primary applications of this compound in optical systems?
this compound (and its potassium analog, DKDP) is used in nonlinear optical (NLO) applications, such as frequency doubling and electro-optic modulation. Its deuterium substitution reduces absorption in the UV range (200–1600 nm) and enhances phase-matching capabilities for high-power lasers. The material’s nonlinear coefficient () and refractive index are critical for designing optical parametric oscillators (OPOs) .
Q. How does deuterium content affect the stability of phosphate buffers in biochemical assays?
High deuterium atom% (>98%) minimizes proton exchange interference in studies like protein folding or enzyme kinetics. However, deuterated buffers may alter reaction rates due to isotopic effects. For example, in studies of β-hairpin peptide folding, deuterated phosphate buffers reduced proton exchange noise, enabling precise measurement of ΔδGly (±0.02 ppm error) .
Advanced Research Questions
Q. What methodologies address inhomogeneity in rapidly grown sodium/potassium dideuterium phosphate crystals?
Rapid growth techniques (e.g., point-seeding) can introduce spatial variations in deuterium content and crystallographic defects. To assess homogeneity, combine Raman spectroscopy (to map deuterium distribution) and X-ray rocking curve analysis (to quantify lattice misorientation). For instance, fast-grown DKDP crystals show a ±2% variation in deuterium content between pyramidal and prismatic regions, impacting laser damage thresholds (>3 GW/cm vs. >5 GW/cm) .
Q. How can conflicting data on optical damage thresholds in DKDP crystals be resolved?
Discrepancies arise from differences in crystal growth conditions (e.g., solution purity, cooling rates) and measurement protocols. Standardize testing using longitudinal/transverse laser setups and report defect densities via etch-pit analysis. For example, DKDP crystals grown via traditional methods exhibit higher damage thresholds (30 J/cm at 1064 nm) compared to rapid-growth variants due to fewer inclusions .
Q. What experimental strategies optimize deuterium retention during crystal synthesis?
Deuterium loss during crystal growth can be mitigated by:
Q. How do isotopic substitutions (H→D) in phosphate crystals influence terahertz wave generation?
Deuterated crystals like DKDP exhibit lower phonon absorption in the THz range (0.1–10 THz), enabling efficient generation via optical rectification. For example, DKDP-based THz emitters achieve 20% higher output power than KDP at 2 THz due to reduced lattice vibrational losses. Characterization via time-domain spectroscopy is recommended to validate performance .
Methodological Notes
- Safety Protocols : this compound is non-hazardous but requires storage in desiccated conditions (<50% humidity) to prevent deliquescence. Use deuterated solvents (e.g., DO) for dissolution to maintain isotopic purity .
- Data Validation : Cross-reference Sellmeier equations (refractive index vs. wavelength) with experimental measurements using prism coupling or ellipsometry to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
